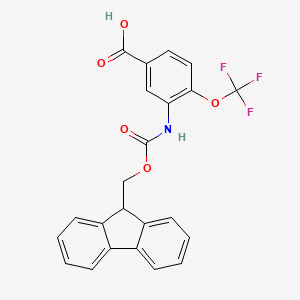
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethoxy)benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethoxy)benzoic acid typically involves the protection of the amino group using the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.
Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Oxidation and Reduction: The compound itself is stable under mild oxidative and reductive conditions, but the Fmoc group can be sensitive to strong oxidizing agents.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF.
Coupling Reagents: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Oxidizing Agents: Mild oxidizing agents like hydrogen peroxide can be used, but strong oxidizers should be avoided.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, peptides, and various intermediates used in further synthetic applications .
Wissenschaftliche Forschungsanwendungen
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethoxy)benzoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for amino acids, it facilitates the stepwise synthesis of peptides.
Bioconjugation: Used in the preparation of bioconjugates for drug delivery and diagnostic applications.
Medicinal Chemistry: Plays a role in the synthesis of peptide-based drugs and therapeutic agents.
Wirkmechanismus
The primary mechanism of action for 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethoxy)benzoic acid involves the protection of amino groups during chemical synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and subsequent reactions. This selective protection and deprotection are crucial for the stepwise synthesis of complex molecules like peptides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propyl Methanesulfonate
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic Acid
Uniqueness
Compared to similar compounds, 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethoxy)benzoic acid is unique due to the presence of the trifluoromethoxy group, which can impart different chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where such properties are desired .
Eigenschaften
Molekularformel |
C23H16F3NO5 |
|---|---|
Molekulargewicht |
443.4 g/mol |
IUPAC-Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C23H16F3NO5/c24-23(25,26)32-20-10-9-13(21(28)29)11-19(20)27-22(30)31-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,27,30)(H,28,29) |
InChI-Schlüssel |
KPJBWPOFSSCYNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(=O)O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


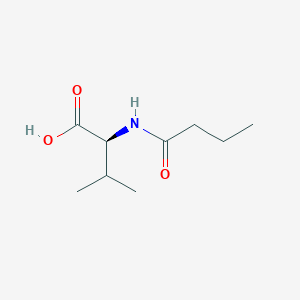
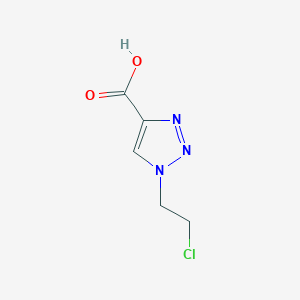
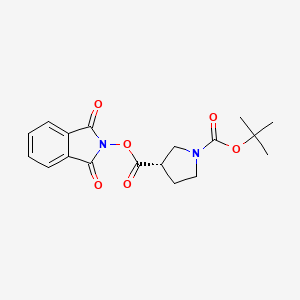
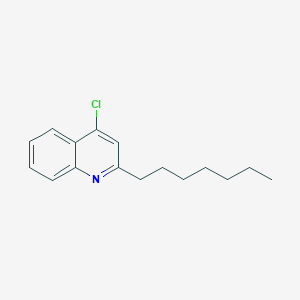
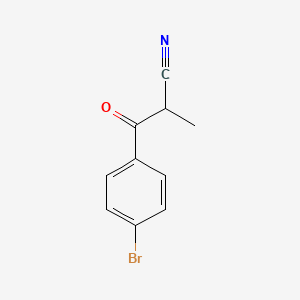
![{[4-(Difluoromethoxy)phenyl]methyl}hydrazine](/img/structure/B13573176.png)
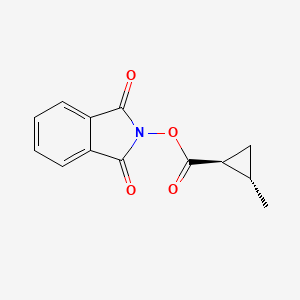
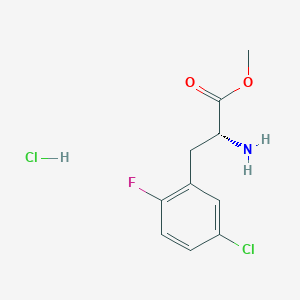

![2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one](/img/structure/B13573199.png)

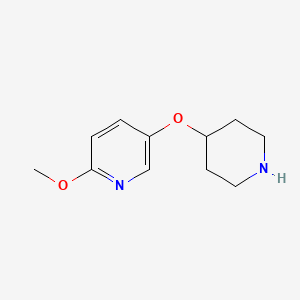
![1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride](/img/structure/B13573206.png)

